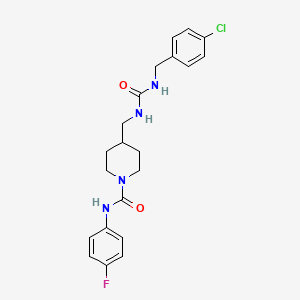

4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O2/c22-17-3-1-15(2-4-17)13-24-20(28)25-14-16-9-11-27(12-10-16)21(29)26-19-7-5-18(23)6-8-19/h1-8,16H,9-14H2,(H,26,29)(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXGZVJFAYGGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

Formation of Intermediate 1: The reaction begins with the condensation of 4-chlorobenzylamine with an isocyanate to form a urea derivative.

Formation of Intermediate 2: The urea derivative is then reacted with piperidine-1-carboxylic acid to form the piperidine-based intermediate.

Final Coupling: The final step involves coupling the piperidine-based intermediate with 4-fluoroaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a biochemical probe for studying cellular processes.

Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Effects: The 3,4-dimethoxybenzyl analog replaces the 4-chloro group with methoxy substituents, increasing molecular weight and polarity. The sulfonyl-containing compound introduces a sulfonamide group and additional chlorine atoms, significantly increasing hydrophobicity and molecular weight, which could improve membrane permeability but may limit aqueous solubility.

The benzodiazol-containing compound incorporates a heterocyclic moiety, which often enhances binding affinity to biological targets like enzymes but introduces steric bulk that might hinder pharmacokinetics.

Limitations and Data Gaps

- Physicochemical Data : Critical parameters like solubility, logP, and stability are missing for most compounds, including the target , complicating direct comparisons of drug-like properties.

- Biological Data : Evidence lacks in vitro or in vivo efficacy data for the target compound, making it challenging to correlate structural features with activity.

Biological Activity

The compound 4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring, a ureido group, and halogenated aromatic substituents, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial effects. For instance, a series of synthesized compounds were evaluated against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that certain derivatives showed submicromolar activity against these pathogens, suggesting promising antibacterial properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | M. tuberculosis | 0.2 µg/mL |

| Compound C | E. faecalis | 0.8 µg/mL |

Cytotoxicity and Anticancer Activity

In addition to antimicrobial properties, the compound has been assessed for cytotoxic effects on cancer cell lines. Studies indicate that it exhibits selective cytotoxicity against certain cancer types while maintaining low toxicity in normal cell lines. For example, compounds with similar structures were shown to inhibit cell proliferation in breast cancer cells at concentrations as low as 1 µM .

Table 2: Cytotoxicity Profiles

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.0 | 10 |

| HeLa (Cervical Cancer) | 5.0 | 5 |

| Normal Fibroblasts | >50 | - |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell growth and division. Preliminary docking studies suggest strong interactions with targets such as acetylcholinesterase and urease, indicating potential for dual-action as both an antibacterial and anticancer agent .

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including the target compound. The derivatives were screened for their ability to inhibit bacterial growth and cancer cell proliferation. The results highlighted that modifications in the structure significantly influenced biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design .

Q & A

What are the key considerations for synthesizing this compound with high purity?

Basic:

The synthesis requires multi-step reactions under inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis of intermediates. Critical steps include:

- Coupling Reactions : Use of ethanolamine or acetic acid as catalysts for urea bond formation, as seen in analogous syntheses of ureido-thiazole derivatives .

- Purification : Cold ethanol recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product, achieving ≥95% purity .

Advanced:

Optimize regioselectivity in piperidine functionalization by employing protecting groups (e.g., tert-butyldimethylsilyl) for selective amidation at the 1-carboxamide position. For example, tert-butyldimethylsilyl-protected intermediates enable precise modification of the piperidine ring before deprotection .

How can researchers characterize the structural integrity of this compound?

Basic:

- NMR Spectroscopy : Confirm urea bond formation via δ 8.1–8.3 ppm (NH protons) and aromatic substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z: ~500–550 [M+H]⁺) and fragmentation patterns .

Advanced:

- Computational Modeling : AM1 molecular orbital methods to predict stable conformers, particularly for the piperidine-1-carboxamide moiety, which influences receptor binding .

- X-ray Crystallography : Resolve crystal structures to verify spatial arrangement of the 4-chlorobenzyl and 4-fluorophenyl groups .

What methodologies evaluate the compound’s biological activity?

Basic:

- Cytotoxicity Assays : IC₅₀ determination using MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition Studies : Fluorometric assays targeting kinases or proteases, given structural similarities to diaryl urea inhibitors .

Advanced:

- Radioligand Binding : Competitive displacement assays (e.g., using [³H]CP55940) to assess affinity for cannabinoid receptors, analogous to pyrazole-3-carboxamide antagonists .

- 3D-QSAR Models : Comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., trifluoromethyl groups) with activity .

How do structural modifications influence biological efficacy?

Basic:

- Substituent Effects :

- 4-Chlorobenzyl Group : Enhances lipophilicity and membrane permeability.

- 4-Fluorophenyl Group : Improves metabolic stability by resisting oxidative degradation .

Advanced:

- Piperidine Ring Modifications : Introduction of methyl or hydroxypropyl groups alters conformational flexibility, impacting receptor binding pocket interactions. For example, N-(3-hydroxypropyl) derivatives show improved solubility without compromising activity .

- Urea Linker Replacement : Replacing urea with thiourea reduces hydrogen-bonding capacity, decreasing affinity for hydrophilic targets .

How can contradictory data regarding activity be resolved?

Advanced:

- Conformational Analysis : Use AM1 or DFT calculations to identify dominant conformers (e.g., Tg vs. Ts for protonated species) that may exhibit varying receptor interactions .

- Receptor Docking Studies : Molecular dynamics simulations to assess binding mode variations caused by trifluoromethyl or chlorophenyl substituents .

- Batch Consistency : Verify purity (HPLC ≥98%) and stereochemical integrity, as impurities or racemization can skew bioactivity results .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced:

- Regioselectivity Control : Scale-up often leads to side reactions (e.g., over-alkylation). Mitigate using flow chemistry with controlled temperature (-10°C to 25°C) and residence times .

- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) for easier recovery and reduced metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.